(2-Ethoxybutyl)amine
Overview
Description
(2-Ethoxybutyl)amine is an organic compound with the molecular formula C6H15NO. It is a primary amine with an ethoxy group attached to the second carbon of a butyl chain. This compound is used in various chemical reactions and has applications in different fields, including chemistry, biology, and industry.
Mechanism of Action
Target of Action
Amines, in general, are known to interact with various biological targets, including enzymes and receptors . For instance, monoamine oxidases (MAOs) are involved in the oxidative deamination of different amines and neurotransmitters .
Mode of Action
Amines can react with aldehydes and ketones to form imine derivatives, also known as schiff bases . This reaction is acid-catalyzed and reversible . The formation of these imine compounds is generally greatest near a pH of 5, and drops at higher and lower pH’s .
Biochemical Pathways
Biogenic amines, which include a variety of amines, are involved in several biological processes including anti-oxidative defence, energy production, signalling modules, and genetic modification .
Pharmacokinetics
Local anesthetics, which are weak bases and structurally similar to amines, have pka values close to physiological ph, implying that both protonated and unprotonated forms are present . This could potentially impact the bioavailability of (2-Ethoxybutyl)amine.
Result of Action
The formation of imine compounds (schiff bases) through the reaction of amines with aldehydes and ketones could potentially lead to various downstream effects .
Biochemical Analysis
Biochemical Properties
They can act as bases, accepting a proton from a water molecule to form ammonium ions . They can also form imines through condensation with carbonyl compounds
Cellular Effects
The cellular effects of (2-Ethoxybutyl)amine are not well-documented. Amines can influence cell function in various ways. For instance, biogenic amines, which are a specific type of amines, play crucial roles in cell signaling . They can also impact gene expression and cellular metabolism
Molecular Mechanism
The molecular mechanism of action of this compound is not well-understood. Amines can interact with biomolecules through binding interactions. They can also influence enzyme activity, either through inhibition or activation . Changes in gene expression could also occur as a result of amine interactions
Dosage Effects in Animal Models
It is known that the effects of drugs can vary with different dosages, and this is likely to be the case with this compound as well
Metabolic Pathways
The metabolic pathways that this compound is involved in are not well-known. Amines are known to be involved in various metabolic pathways. For instance, they can be metabolized through phase I and phase II metabolic reactions
Transport and Distribution
Amines can be transported and distributed within cells and tissues through various mechanisms
Subcellular Localization
Amines can be localized in various subcellular compartments, and their localization can influence their activity or function
Preparation Methods
Synthetic Routes and Reaction Conditions: (2-Ethoxybutyl)amine can be synthesized through nucleophilic substitution reactions. One common method involves the reaction of 2-chlorobutane with ethoxyamine under basic conditions. The reaction proceeds as follows:
C4H9Cl+NH2OC2H5→C4H9NH2OC2H5
Properties
IUPAC Name |
2-ethoxybutan-1-amine | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15NO/c1-3-6(5-7)8-4-2/h6H,3-5,7H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWIYYRFKXQLGRT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CN)OCC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901314716 | |
Record name | 2-Ethoxy-1-butanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901314716 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
117.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
89585-14-8 | |
Record name | 2-Ethoxy-1-butanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=89585-14-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Ethoxy-1-butanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901314716 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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